

Application Notes and Protocols for Biocatalytic Synthesis of N-Allylmethylamine Derivatives

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Introduction

N-AllyImethylamine and its derivatives are valuable building blocks in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals.[1][2] Traditional chemical synthesis of these compounds often involves harsh reagents and conditions. Biocatalysis offers a green and sustainable alternative, utilizing enzymes to perform selective N-allylation reactions under mild, aqueous conditions.[3][4] This document provides an overview of the biocatalytic applications centered on the synthesis of **N-allylmethylamine** derivatives, with a focus on the use of reductive aminases.

Core Application: Reductive Amination for N-Allylation

A key biocatalytic strategy for synthesizing N-allylic amines is through reductive amination. This approach involves the reaction of an α,β -unsaturated aldehyde with a primary or secondary amine, catalyzed by a reductive aminase (RedAm) or a combination of a carboxylate reductase (CAR) and a RedAm. This enzymatic system is highly selective, targeting the C=N bond for reduction while preserving the C=C double bond of the allyl group.[3][4]

A notable example is the use of a bacterial reductive aminase, pIR23, which can catalyze the reductive amination of α,β -unsaturated aldehydes with a variety of amines to produce a range of secondary and tertiary allylic amines.[3] This method avoids the bis-allylation and over-reduction of the alkene moiety that can be problematic in chemical synthesis.[3][4]

Quantitative Data Summary



The following table summarizes the conversion rates for the biocatalytic synthesis of various N-allylated amines using the pIR23 reductive aminase with hydrocinnamaldehyde as the aldehyde substrate. This demonstrates the enzyme's effectiveness with different amine nucleophiles, which is analogous to the synthesis of **N-allylmethylamine** derivatives.

Entry	Amine Substrate	Product	Conversion (%)[3]
1	Cyclopropylamine	N-(3- Phenylpropyl)cyclopro panamine	>99
2	Pyrrolidine	1-(3- Phenylpropyl)pyrrolidi ne	>99
3	N-Methylbenzylamine	N-Methyl-N-(3- phenylpropyl)benzyla mine	98
4	Dibenzylamine	N,N-Dibenzyl-3- phenylpropan-1-amine	99
5	Aniline	N-(3- Phenylpropyl)aniline	70
6	N-Methylaniline	N-Methyl-N-(3- phenylpropyl)aniline	85
7	Indoline	1-(3- Phenylpropyl)indoline	>99
8	1,2,3,4- Tetrahydroisoquinoline	2-(3- Phenylpropyl)-1,2,3,4- tetrahydroisoquinoline	>99

Experimental Protocols

Protocol 1: Biocatalytic Reductive Amination of Cinnamaldehyde



This protocol describes the general procedure for the reductive amination of an α,β -unsaturated aldehyde (e.g., cinnamaldehyde) with an amine using the reductive aminase pIR23 and an NADPH-recycling system.

Materials:

- Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.5)
- Cinnamaldehyde
- Amine of interest (e.g., methylamine, cyclopropylamine)
- pIR23 reductive aminase (purified or as cell lysate)
- Glucose dehydrogenase (GDH) for NADPH recycling
- D-Glucose
- NADP+
- Dimethyl sulfoxide (DMSO)
- · Ethyl acetate
- Sodium sulfate (anhydrous)
- Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

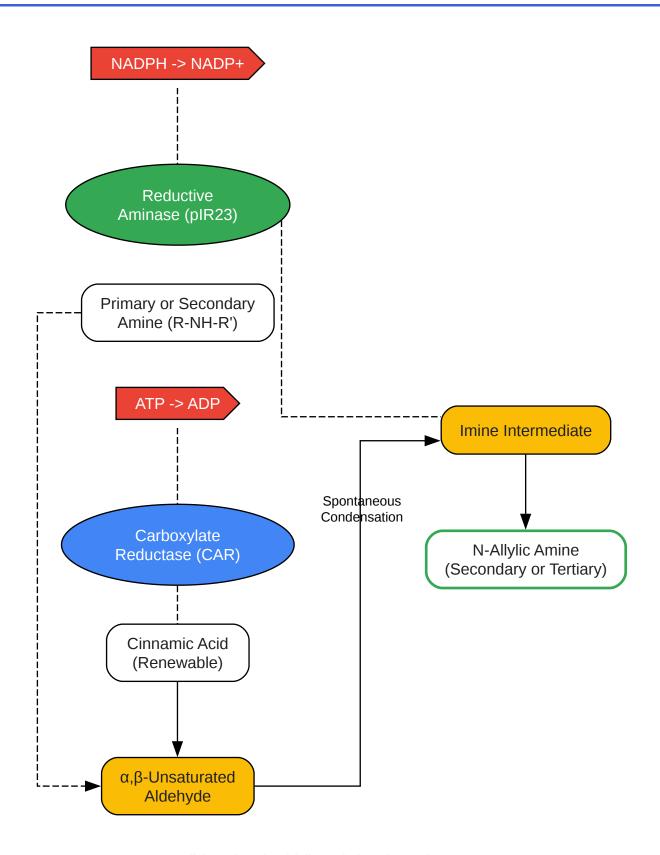
- Reaction Setup: In a microcentrifuge tube or a small reaction vessel, prepare the following reaction mixture:
 - 100 mM potassium phosphate buffer (pH 7.5)
 - 10 mM cinnamaldehyde (can be prepared as a stock solution in DMSO)
 - 20-40 mM amine (2-4 equivalents)



- 1 mg/mL pIR23 enzyme
- 1 mg/mL GDH
- 1 mM NADP+
- 100 mM D-glucose
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a specified time (e.g., 24 hours).
- · Reaction Quenching and Extraction:
 - Stop the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH.
 - Extract the product by adding an equal volume of ethyl acetate and vortexing thoroughly.
- Analysis:
 - Analyze the organic phase using GC-MS to determine the conversion of the aldehyde and the formation of the corresponding N-allylated amine product.[3]

Visualizations Biocatalytic Cascade for N-Allylation



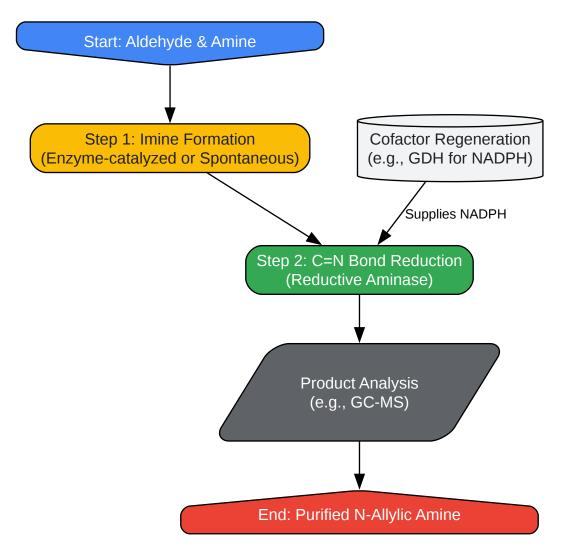


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Caption: Workflow for the two-step, one-pot biocatalytic synthesis of N-allylic amines from cinnamic acids.



Logical Flow of Reductive Amination



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Caption: Logical workflow of a typical biocatalytic reductive amination experiment.

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References

1. us.metoree.com [us.metoree.com]



- 2. benchchem.com [benchchem.com]
- 3. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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